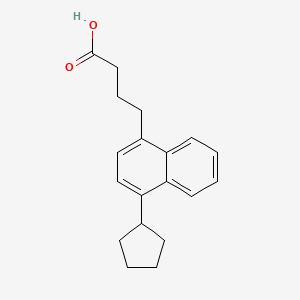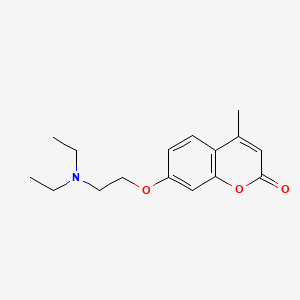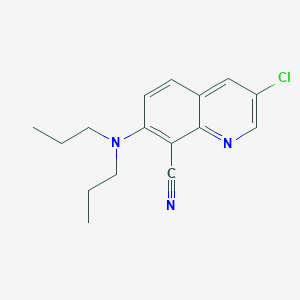![molecular formula C17H14N2O2 B11843965 N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide CAS No. 91026-38-9](/img/structure/B11843965.png)
N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of naphthaldehyde-based Schiff bases. This compound is known for its unique structural properties, which include both aggregation-induced emission (AIEE) and excited state intramolecular proton transfer (ESIPT) characteristics . These properties make it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide typically involves the reaction of 2-hydroxynaphthaldehyde with pyridine-3-carboxamide under specific conditions. The reaction is usually carried out in an ethanol solution, where the mixture is heated under reflux for several hours . The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce hydroxylated naphthalene compounds .
Wissenschaftliche Forschungsanwendungen
N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a fluorescent probe for detecting metal ions, particularly copper (II) ions.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Wirkmechanismus
The mechanism of action of N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide involves its ability to undergo excited state intramolecular proton transfer (ESIPT). This process allows the compound to exhibit unique luminescent properties, making it useful as a fluorescent probe . Additionally, its interaction with metal ions, such as copper (II), involves coordination to the metal center, leading to changes in its electronic structure and luminescence .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N2,N6-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide: Exhibits similar AIEE and ESIPT characteristics.
(E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-2: Another naphthaldehyde-based Schiff base with comparable properties.
Uniqueness
N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide is unique due to its specific structural configuration, which allows for both AIEE and ESIPT characteristics. This dual functionality makes it particularly valuable in applications requiring sensitive and reversible luminescent properties .
Eigenschaften
CAS-Nummer |
91026-38-9 |
|---|---|
Molekularformel |
C17H14N2O2 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
N-[(2-hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c20-16-8-7-12-4-1-2-6-14(12)15(16)11-19-17(21)13-5-3-9-18-10-13/h1-10,20H,11H2,(H,19,21) |
InChI-Schlüssel |
OTJFMLZNPAIGLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNC(=O)C3=CN=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine](/img/structure/B11843882.png)
![6-(3-Chlorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B11843888.png)





![1-Boc-3-[(2-fluorophenyl-amino)-methyl]-azetidine](/img/structure/B11843921.png)

![4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11843940.png)




